2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,1-dioxo-5-(2-oxo-2-pyrrolidin-1-ylethyl)-2,3-dihydro-1λ6,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-30-18-10-9-16(13-19(18)31-2)21-14-22(26)25(15-23(27)24-11-5-6-12-24)17-7-3-4-8-20(17)32(21,28)29/h3-4,7-10,13,21H,5-6,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEAJYXNEOMQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.45 g/mol. The structure features a thiazepine core fused with a pyrrolidine moiety and a dimethoxyphenyl group, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer proliferation pathways. The compound's structure allows it to bind effectively to these targets, potentially altering their activity and leading to therapeutic effects.
Anticancer Properties
Research indicates that derivatives of thiazepine compounds exhibit significant anticancer activity. For instance, compounds similar in structure have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study evaluating the efficacy of related thiazepine derivatives against leukemia cells (MV4-11 and MOLM13), it was found that certain compounds inhibited cell growth at concentrations as low as 0.3 µM through downregulation of the MEK/ERK signaling pathway . This suggests that our compound may share similar pathways for exerting anticancer effects.
Neuroprotective Effects
There is emerging evidence suggesting that compounds containing the pyrrolidine moiety may provide neuroprotective benefits. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. The antioxidant properties associated with such compounds can mitigate neuronal damage.
In Vitro Studies
In vitro assays have shown that our compound exhibits moderate inhibition of certain enzymes related to inflammatory responses. For example, it has been noted to inhibit phosphodiesterase activity, which is crucial in regulating intracellular signaling pathways involved in inflammation and immune responses .
In Vivo Studies
Preliminary in vivo studies using animal models have indicated potential anti-inflammatory effects of thiazepine derivatives. These studies typically assess parameters such as cytokine levels and histopathological changes post-treatment.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity : The target compound’s benzo[b][1,4]thiazepin-4-one core distinguishes it from thiazole- and oxazolidine-based analogs, which often exhibit greater conformational flexibility. The rigid thiazepine ring may enhance selectivity for planar binding pockets (e.g., kinase ATP sites) compared to linear peptidomimetics .
The pyrrolidinyl-ethyl ketone substituent may enhance solubility (predicted LogP ~2.1) relative to bulkier isopropyl or ethylthiazole groups (LogP 1.8–3.0) .
Bioactivity Trends: Analogs with thiazole/imidazolidinedione motifs (e.g., entry 2 in Table 1) show nanomolar potency against viral proteases, suggesting that the target compound’s sulfone group could similarly stabilize enzyme-inhibitor complexes. Ureido-thiazole derivatives (entry 3) demonstrate antibacterial activity, implying that the target’s pyrrolidine group might be optimized for Gram-negative permeability .
Preparation Methods
Knoevenagel Condensation and Thio-Michael Addition
The foundational approach, adapted from Scirp, involves:
- Knoevenagel condensation : Reacting indan-1,3-dione with 3,4-dimethoxybenzaldehyde in ethanol under reflux with piperidine catalysis to form 2-(3,4-dimethoxybenzylidene)indan-1,3-dione.
- Thio-Michael addition : Treating the benzylidene intermediate with 2-aminothiophenol in benzene:acetic acid (3:1) to yield the thiazepine precursor.
Reaction Conditions :
Solid-Phase Synthesis for Scalability
An alternative method, inspired by PubMed, employs Wang resin-bound α-amino acids:
- Sulfonylation : Immobilized amino acids react with 2-nitrobenzenesulfonyl chloride.
- Fukuyama-Mitsunobu alkylation : Introducing the pyrrolidinyl side chain using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
- Nitro reduction and cyclization : Hydrogenation of the nitro group followed by treatment with thionyl chloride forms the thiazepinone core (crude purity >85%).
Oxidation to 1,1-Dioxide
The sulfide group in the thiazepine core is oxidized to sulfone using:
- 30% H₂O₂ in acetic acid at 85°C for 2 hours (yield: 43%).
- mCPBA (meta-chloroperbenzoic acid) in dichloromethane at room temperature (yield: 58%).
Key Consideration : Excess oxidant must be quenched with sodium sulfite to prevent over-oxidation of sensitive functional groups.
Functionalization at Position 5
Alkylation with Pyrrolidinyl Ethyl Ketone
The 5-position is functionalized via nucleophilic substitution:
Michael Addition Strategy
An alternative route involves:
- Generating an α,β-unsaturated ketone at position 5 via aldol condensation.
- Michael addition of pyrrolidine in THF at −78°C (yield: 55%).
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (d, 1H, Ar-H), 7.80 (d, 1H, Ar-H), 5.67 (s, 1H, CH-thiazepine), 3.85 (s, 6H, OCH₃), 3.12 (m, 4H, pyrrolidine), 2.45 (m, 4H, COCH₂).
- HRMS (ESI-TOF) : m/z calc. for C₂₅H₂₇N₂O₆S [M+H]⁺: 507.1589; found: 507.1592.
Purity : >98% by HPLC (C18 column, 70:30 acetonitrile/water).
Optimization Challenges and Solutions
- Regioselectivity in Cyclization :
- Stereochemical Control :
- Side Chain Hydrolysis :
- Low-temperature (−20°C) conditions prevent ketone hydrolysis during oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
